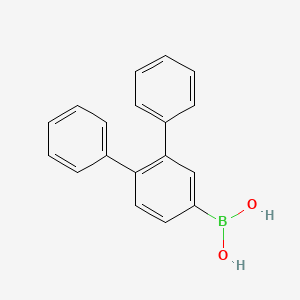![molecular formula C19H17NO B11847196 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine CAS No. 69445-59-6](/img/structure/B11847196.png)
3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The naphtho[2,1-e][1,3]oxazine scaffold is particularly interesting due to its potential pharmacological properties and its ability to undergo various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the Mannich reaction, which involves the condensation of 1-naphthol, formaldehyde, and a primary amine. This reaction can be carried out under various conditions, including solvent-free conditions or using environmentally benign solvents such as glycerol .
For example, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported. The products are obtained in high yields (85-95%) within a short reaction time (5-10 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to scale up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphtho[2,1-e][1,3]oxazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the oxazine ring .
Major Products
The major products formed from these reactions include various substituted naphtho[2,1-e][1,3]oxazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, some derivatives of the compound have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine include other naphtho[2,1-e][1,3]oxazine derivatives and related oxazine compounds such as:
- 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine
- 2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 3,4-Dihydro-3-phenyl-2H-naphtho[2,1-e][1,3]oxazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The benzyl group at the 3-position can significantly influence the compound’s pharmacological properties, making it distinct from other naphtho[2,1-e][1,3]oxazine derivatives .
Propriétés
Numéro CAS |
69445-59-6 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3-benzyl-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-17-11-10-16-8-4-5-9-18(16)19(17)21-14-20/h1-11H,12-14H2 |
Clé InChI |
AOAVNEMEMBQXQG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3C=C2)OCN1CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)


![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)

![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)


![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)

